Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
- It belongs to the class of heterocyclic compounds, containing both triazole and thiazole rings.
- The compound’s systematic name provides insights into its composition: it consists of an ethyl ester group attached to a 1,3-thiazole ring, which bears a 4-methyl substituent and a pendant [1,2,4]triazolo[4,3-a]pyridine moiety.
Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1351695-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms.
- Molecular Formula : C₁₇H₁₉N₅O₃S
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety and a thiazole carboxylate functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings through various coupling reactions. The synthetic pathways often utilize starting materials like 4-amino-5-mercaptotriazole and α-halocarbonyl compounds to yield the desired derivatives with high yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- Cell Line Studies : Compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 and HEPG-2. For example, certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like ketoconazole .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule dynamics in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It demonstrated significant activity against a range of pathogenic bacteria, suggesting its potential as an antibacterial agent. The structure's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes .
Other Biological Activities
In addition to its anticancer and antimicrobial effects, preliminary studies indicate that this compound may possess:
- Anti-inflammatory Properties : Similar derivatives have shown promise in reducing inflammation in animal models.
- Antioxidant Effects : The presence of thiazole and triazole rings contributes to its radical scavenging ability .
Case Studies
Several case studies have been reported regarding the efficacy of related compounds:
- Study on Lung Cancer : A derivative was tested in xenograft models where it significantly inhibited tumor growth without noticeable toxicity in normal tissues .
- Breast Cancer Research : Compounds were assessed for their cytotoxicity against breast cancer cell lines using MTT assays, revealing promising results that warrant further investigation .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19N5O3S/c1-3-25-16(24)15-11(2)18-17(26-15)19-14(23)9-6-8-13-21-20-12-7-4-5-10-22(12)13/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,18,19,23) |
InChI Key |
SCFSDZOJCGFUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
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